molecular formula C18H21NO2 B096602 Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester) CAS No. 19520-88-8

Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)

Cat. No. B096602
CAS RN: 19520-88-8
M. Wt: 283.4 g/mol
InChI Key: DLWLNSLEQLBPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester) is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various organic compounds due to its unique properties. Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester) is a colorless liquid that is soluble in most organic solvents. In

Mechanism of Action

The mechanism of action of Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is also known to be a strong base, which makes it useful in various organic reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)). However, it is known that this compound is not toxic and has low acute toxicity. Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is also not mutagenic or carcinogenic, which makes it safe to use in scientific research.

Advantages and Limitations for Lab Experiments

Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) has several advantages for lab experiments. This compound is easy to synthesize and purify, which makes it readily available for use in scientific research. Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is also stable under normal laboratory conditions, which makes it easy to store and handle.
However, there are also limitations to using Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) in lab experiments. This compound has limited solubility in water, which can make it difficult to use in aqueous reactions. Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is also not very reactive towards certain functional groups, which can limit its use in certain reactions.

Future Directions

There are several future directions for research on Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)). One potential area of research is the development of new synthetic methods for this compound. Another area of research is the exploration of new applications for Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) in the synthesis of organic compounds. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion
Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is a unique chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various organic compounds and has several advantages for lab experiments. While there is limited research on the biochemical and physiological effects of Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)), it is known to be safe for use in scientific research. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is synthesized through the reaction of bis(phenylmethyl)amine with acetic anhydride in the presence of ethanol. The reaction is carried out under reflux conditions for several hours until the reaction is complete. The resulting product is then purified through distillation and recrystallization to obtain a pure form of Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)).

Scientific Research Applications

Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) has been widely used in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds such as Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)s, amides, and imines. Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)) is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

19520-88-8

Product Name

Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(dibenzylamino)ethyl acetate

InChI

InChI=1S/C18H21NO2/c1-16(20)21-13-12-19(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3

InChI Key

DLWLNSLEQLBPMD-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(=O)OCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Other CAS RN

19520-88-8

Origin of Product

United States

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